physicochemical properties of (1-Methyl-1H-pyrazol-4-YL)(pyridin-3-YL)methanamine
physicochemical properties of (1-Methyl-1H-pyrazol-4-YL)(pyridin-3-YL)methanamine
An In-Depth Technical Guide to the Physicochemical Properties of (1-Methyl-1H-pyrazol-4-YL)(pyridin-3-YL)methanamine
Introduction
In the landscape of modern drug discovery, the strategic selection and characterization of novel chemical scaffolds are paramount to the development of effective therapeutics. The heterocyclic motifs of pyrazole and pyridine are privileged structures, frequently incorporated into bioactive molecules due to their versatile binding capabilities and favorable pharmacokinetic profiles. The compound (1-Methyl-1H-pyrazol-4-YL)(pyridin-3-YL)methanamine represents a compelling molecular architecture, combining these two key heterocycles through a flexible methanamine linker.
This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals. While extensive experimental data for this specific molecule is not yet prevalent in public literature, this document provides a robust framework for its complete physicochemical characterization. By integrating data from structurally related analogs with authoritative, field-proven experimental protocols, this guide explains not only what properties to measure but why they are critical and how to determine them with scientific rigor. Our approach is designed to be a self-validating system, where the causality behind experimental choices is elucidated to ensure technical accuracy and trustworthiness.
Molecular Identity and Structural Properties
A precise understanding of a compound's fundamental structure is the foundation of all further characterization.
IUPAC Name: (1-methyl-1H-pyrazol-4-yl)(pyridin-3-yl)methanamine
Structure:
Table 1: Compound Identifiers and Calculated Properties
| Property | Value | Source |
| CAS Number | 1152551-06-8 | Chemical Supplier Databases |
| Molecular Formula | C₁₁H₁₃N₃ | Calculated |
| Molecular Weight | 187.24 g/mol | Calculated |
| Exact Mass | 187.110947 Da | Calculated |
| Elemental Composition | C: 70.56%, H: 7.00%, N: 22.44% | Calculated |
Ionization Constant (pKa)
2.1 Scientific Significance
The ionization constant (pKa) is arguably one of the most critical physicochemical parameters in drug development. It dictates the extent to which a molecule will be charged at a given pH. This, in turn, governs its aqueous solubility, membrane permeability, and ability to interact with its biological target. For (1-Methyl-1H-pyrazol-4-YL)(pyridin-3-YL)methanamine, there are two primary basic centers: the nitrogen of the pyridine ring and the primary amine. The pyrazole ring is generally considered weakly basic. Understanding the pKa of each center is crucial for predicting the compound's behavior at physiological pH (approx. 7.4). A molecule's charge state will profoundly influence its absorption, distribution, metabolism, and excretion (ADME) profile.
2.2 Predicted pKa Values
-
Pyridinyl Nitrogen: The pKa of pyridine itself is ~5.2. The electronic influence of the substituent at the 3-position will modulate this value slightly.
-
Primary Amine: Aliphatic primary amines typically have pKa values in the range of 9-10. The proximity of the aromatic rings may slightly decrease this value.
Therefore, it is expected that this compound will be predominantly in a charged state (protonated) in the acidic environment of the stomach and will exist as a mixture of charged and neutral species at physiological pH.
2.3 Experimental Protocol: Potentiometric Titration
Potentiometric titration is a highly accurate and reliable method for determining pKa values.[1][2][3] The process involves monitoring pH changes as a titrant of known concentration is incrementally added to a solution of the test compound.
Methodology:
-
System Calibration: Calibrate the potentiometer and pH electrode using standard aqueous buffers at pH 4.0, 7.0, and 10.0 to ensure accurate pH measurement.[2]
-
Sample Preparation: Prepare a 1 mM solution of (1-Methyl-1H-pyrazol-4-YL)(pyridin-3-YL)methanamine. To maintain constant ionic strength throughout the titration, use a 0.15 M potassium chloride (KCl) solution as the solvent.[1]
-
Titrant Preparation: Prepare standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH) solutions.
-
Titration Procedure:
-
Place 20 mL of the sample solution into a temperature-controlled reaction vessel equipped with a magnetic stirrer.
-
Purge the solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with the titration of basic compounds.[2]
-
Immerse the calibrated pH electrode into the solution.
-
Initially, titrate the solution with 0.1 M HCl to a pH below the lowest expected pKa (e.g., pH 2.0) to ensure all basic sites are protonated.
-
Begin the titration by adding small, precise increments (e.g., 0.05 mL) of 0.1 M NaOH.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration until a pH above the highest expected pKa is reached (e.g., pH 12.0).
-
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points, which are identified as the midpoints of the buffer regions on the titration curve.[1]
Visualization of Potentiometric Titration Workflow
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (LogP)
3.1 Scientific Significance
Lipophilicity, the affinity of a molecule for a lipid-like environment, is quantified by the partition coefficient (P) between n-octanol and water. Expressed in its logarithmic form, LogP is a key determinant of a drug's ability to cross biological membranes, its binding to plasma proteins, and its potential for metabolic clearance. An optimal LogP value (typically between 1 and 3 for orally absorbed drugs) is often sought to balance membrane permeability with aqueous solubility. For ionizable compounds like the one , the distribution coefficient (LogD) at a specific pH is more relevant, as it considers all ionic and neutral species.
3.2 Analog Data and Prediction
While no experimental LogP exists for the target molecule, the calculated XLogP3 for the closely related fragment, (1-methyl-1H-pyrazol-4-yl)methanamine, is -0.9.[4] The addition of the pyridine ring will increase the lipophilicity. A calculated LogP for the target molecule would likely fall in the range of 1.0 to 2.0, placing it in a favorable zone for drug-like properties.
3.3 Experimental Protocol: Shake-Flask Method (OECD 107)
The shake-flask method is the traditional and most widely accepted technique for the experimental determination of LogP.[5][6][7] It directly measures the partitioning of a compound between two immiscible liquid phases.
Methodology:
-
Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by separation. This ensures the two phases are in equilibrium before the experiment begins.
-
Preliminary Estimation: Perform a preliminary estimation of the LogP to determine the appropriate phase volume ratio and test substance concentration.
-
Test Procedure:
-
Prepare at least three test vessels. Add the pre-saturated n-octanol and water in appropriate volume ratios (e.g., 1:1, 2:1, 1:2).
-
Add a known amount of the test substance, ensuring the concentration does not exceed its solubility limit in either phase.
-
Cap the vessels and shake them at a constant temperature (20-25 °C) until equilibrium is reached (e.g., 24 hours).[7]
-
Separate the two phases by centrifugation to prevent the formation of emulsions.[5]
-
-
Concentration Analysis: Accurately determine the concentration of the test substance in both the aqueous and n-octanol phases using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase (C_oct) to the concentration in the aqueous phase (C_wat). The LogP is the base-10 logarithm of this value. The final LogP should be the average of the values obtained from the different phase ratios.[5]
Caption: Workflow for thermodynamic solubility determination.
Spectroscopic Characterization
Spectroscopic analysis is indispensable for confirming the chemical identity, structure, and purity of a synthesized compound. Each technique provides a unique "fingerprint" of the molecule.
5.1 ¹H NMR Spectroscopy
-
Principle: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons.
-
Expected Spectrum:
-
Aromatic Region (δ 7.0-9.0 ppm): Signals corresponding to the two protons on the pyrazole ring and the four protons on the pyridine ring. The splitting patterns (e.g., doublets, triplets) will reveal their substitution pattern and coupling relationships.
-
Methanamine CH (δ ~4.0-5.0 ppm): A signal for the single proton on the carbon linking the two rings, likely a singlet or a multiplet depending on coupling to the amine protons.
-
N-Methyl Group (δ ~3.8-4.2 ppm): A sharp singlet integrating to three protons.
-
Amine NH₂ (variable shift): A broad singlet for the two amine protons. Its chemical shift is concentration-dependent and can be confirmed by D₂O exchange.
-
-
Experimental Protocol:
-
Dissolve 5-25 mg of the sample in ~0.75 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). [8] 2. Filter the solution through a pipette with a glass wool plug into a clean, dry NMR tube to remove any particulate matter. 3. Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Process the data, including Fourier transformation, phase correction, baseline correction, and referencing the solvent peak.
-
Integrate all peaks and analyze chemical shifts and coupling constants to confirm the structure. [9] 5.2 High-Resolution Mass Spectrometry (HRMS)
-
-
Principle: HRMS provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the unambiguous determination of its elemental formula. [10][11]* Expected Result: The ESI-MS spectrum in positive ion mode should show a prominent molecular ion [M+H]⁺ at an m/z value corresponding to the exact mass of the protonated molecule (C₁₁H₁₄N₃⁺). The high resolution (typically <5 ppm mass error) will confirm the elemental composition. [11]Tandem MS (MS/MS) experiments can be performed to fragment the molecule, providing further structural confirmation.
-
Experimental Protocol:
-
Prepare a dilute solution of the sample (e.g., ~1-10 µM) in a suitable solvent like methanol or acetonitrile with 0.1% formic acid.
-
Infuse the sample directly into the ESI source of a high-resolution mass spectrometer (e.g., Orbitrap or FT-ICR). [10] 3. Acquire the full scan mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500).
-
Analyze the data to identify the monoisotopic mass of the molecular ion and compare it to the theoretical value to calculate the mass error.
-
5.3 Fourier-Transform Infrared (FTIR) Spectroscopy
-
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. [12][13]The resulting spectrum reveals the presence of specific functional groups.
-
Expected Spectrum:
-
N-H Stretch (~3300-3500 cm⁻¹): A characteristic absorption for the primary amine.
-
C-H Stretches (~2800-3100 cm⁻¹): Signals from the aromatic and aliphatic C-H bonds.
-
C=N and C=C Stretches (~1500-1650 cm⁻¹): A series of sharp bands corresponding to the vibrations of the pyrazole and pyridine rings.
-
N-H Bend (~1600 cm⁻¹): An absorption associated with the amine group.
-
-
Experimental Protocol (Attenuated Total Reflectance - ATR):
Conclusion
This guide establishes a comprehensive framework for the systematic physicochemical characterization of (1-Methyl-1H-pyrazol-4-YL)(pyridin-3-YL)methanamine. While publicly available experimental data on this specific molecule is limited, the protocols and principles detailed herein provide a scientifically rigorous path for its complete evaluation. The determination of properties such as pKa, LogP, and aqueous solubility is fundamental to understanding the drug-like potential of this novel scaffold. The described methodologies, grounded in authoritative standards, will enable researchers to generate the high-quality data necessary to advance this and similar molecules through the drug discovery pipeline with confidence.
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